molecular formula C9H6BrFN2O B14772530 7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one

Katalognummer: B14772530
Molekulargewicht: 257.06 g/mol
InChI-Schlüssel: PUHKPJPWHHYDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring. This compound is characterized by the presence of bromine, fluorine, and methyl substituents, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of nitro groups to a suitable aromatic precursor.

    Reduction: Conversion of nitro groups to amino groups.

    Cyclization: Formation of the phthalazine ring system.

    Halogenation: Introduction of bromine and fluorine substituents.

    Methylation: Addition of a methyl group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts or specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-6-fluoro-4-methylphthalazine: Lacks the ketone group.

    6-Fluoro-4-methylphthalazin-1(2H)-one: Lacks the bromine substituent.

    7-Bromo-4-methylphthalazin-1(2H)-one: Lacks the fluorine substituent.

Uniqueness

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one is unique due to the specific combination of bromine, fluorine, and methyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H6BrFN2O

Molekulargewicht

257.06 g/mol

IUPAC-Name

7-bromo-6-fluoro-4-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C9H6BrFN2O/c1-4-5-3-8(11)7(10)2-6(5)9(14)13-12-4/h2-3H,1H3,(H,13,14)

InChI-Schlüssel

PUHKPJPWHHYDSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NNC(=O)C2=CC(=C(C=C12)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.